molecular formula C16H23ClN2 B14233604 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 796738-88-0

1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14233604
CAS No.: 796738-88-0
M. Wt: 278.82 g/mol
InChI Key: JHEPTULJIBDAMX-UHFFFAOYSA-N
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Description

1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-butylimidazole with 4-ethenylbenzyl chloride under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted imidazolium salts.

Scientific Research Applications

1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The imidazolium cation can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability. These interactions can enhance the solubility of certain compounds and facilitate various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium nitrate
  • 1-Butyl-3-methylimidazolium acetate

Comparison

Compared to similar compounds, 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has unique properties due to the presence of the ethenylphenyl group. This group can enhance the compound’s ability to participate in polymerization reactions and improve its thermal stability .

Properties

CAS No.

796738-88-0

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

1-butyl-3-[(4-ethenylphenyl)methyl]-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C16H22N2.ClH/c1-3-5-10-17-11-12-18(14-17)13-16-8-6-15(4-2)7-9-16;/h4,6-9,11-12H,2-3,5,10,13-14H2,1H3;1H

InChI Key

JHEPTULJIBDAMX-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)CC2=CC=C(C=C2)C=C.[Cl-]

Origin of Product

United States

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